Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates various functional groups that contribute to its biological activity.
The compound is synthesized through various chemical reactions involving benzoic acid derivatives and amines. It is often used in pharmaceutical formulations and has been studied for its potential therapeutic effects.
This compound can be classified as:
The synthesis of benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride typically involves several steps:
The synthesis may employ techniques such as refluxing in organic solvents, followed by purification through crystallization or chromatography. For instance, one method involves refluxing benzoic acid with an amine in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt .
The molecular structure of benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride can be represented as follows:
The compound features:
The compound can undergo various chemical reactions typical of benzoic acids and their derivatives:
These reactions are generally facilitated by heat or catalysts and may require specific conditions (e.g., acidic or basic environments) to proceed efficiently .
The mechanism of action for this compound, particularly in a biological context, involves:
Research indicates that compounds similar to this one can exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize the purity and structure of this compound .
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride has potential applications in:
This compound represents a significant area of interest in medicinal chemistry due to its structural complexity and potential therapeutic benefits. Further research is warranted to fully elucidate its mechanisms and applications in clinical settings.
The synthesis of (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate hydrochloride proceeds through a multi-step sequence that strategically assembles the chiral benzylic amine structure central to this pharmaceutical intermediate. The primary route involves a nucleophilic substitution reaction between a chiral β-amino alcohol derivative and an activated benzoic acid precursor, followed by esterification and selective hydrochlorination.
The key stereoselective step employs a chiral epoxide opening or reductive amination strategy to establish the (R)-configuration at the benzylic carbon. In the reductive amination approach, 3-(diisopropylamino)propanal undergoes condensation with aniline derivatives using a chiral catalyst, followed by stereoselective reduction to install the chiral center. Computational studies suggest this reaction proceeds via an E-favored iminium intermediate that adopts a conformation optimal for hydride delivery from the re face when using (S)-BINAP/Ru catalysts . Alternative routes utilize chiral glycidyl ethers that undergo nucleophilic ring-opening with diisopropylamine, preserving stereochemistry through an SN2 mechanism [5].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
A | (R)-3-(Diisopropylamino)-1-phenylpropan-1-ol | Chiral alcohol precursor for ester formation |
B | Methyl 4-(benzyloxy)-3-iodobenzoate | Electrophilic aromatic coupling partner |
C | 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid | Free acid prior to esterification |
D | Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, methyl ester | Esterified free base form |
The final coupling typically employs a Mitsunobu reaction between intermediate A and a phenolic benzoate (B) or direct Friedel-Crafts alkylation using the chiral chloropropyl derivative. Kinetic studies reveal the Mitsunobu pathway proceeds with >98% stereochemical fidelity when conducted at -20°C in THF, though requires careful stoichiometric control of DIAD and PPh₃ to minimize byproduct formation [5].
Enantioselective synthesis focuses predominantly on asymmetric hydrogenation and chiral resolution techniques to obtain the desired (R)-enantiomer with high optical purity. The hydrogenation of enamide precursors using Rh(I)-(S)-BINAP complexes achieves up to 92% ee under optimized conditions (50 bar H₂, 60°C in methanol), though substrate-dependent erosion of enantioselectivity remains a limitation .
Chiral resolution presents a robust alternative, with diastereomeric salt formation using (1R)-(-)-10-camphorsulfonic acid achieving >99.5% de after two recrystallizations from ethyl acetate/n-heptane. Thermodynamic analysis reveals a eutectic composition at 12% (S)-isomer, enabling purification beyond this threshold through controlled crystallization [5]. Emerging biocatalytic approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic esters, though residence times exceeding 48 hours currently limit industrial viability .
Purification of this intermediate presents significant challenges due to its structural complexity and susceptibility to diastereomer formation. Industrial-scale processes favor crystallization over chromatography due to economic and environmental considerations. The hydrochloride salt crystallizes optimally from ethanol/diethyl ether (4:1) at -20°C, yielding acicular needles with 99.7% chromatographic purity [4].
Table 2: Purification Performance Metrics
Method | Solvent System | Purity (%) | Recovery (%) | Remarks |
---|---|---|---|---|
Crystallization (HCl salt) | Ethanol/diethyl ether | 99.7 | 85-90 | Preferred for large scale |
Crystallization (free base) | Isopropyl acetate/heptane | 98.2 | 75-80 | Polymorphism concerns |
Silica Chromatography | Ethyl acetate/hexanes (1:3) | >99.5 | 60-70 | Analytical quantities only |
Preparative HPLC | Methanol/water/TFA | 99.9 | 50-55 | Cost-prohibitive >100g |
Chromatographic purification remains reserved for analytical quantities, with normal-phase silica (ethyl acetate/hexanes, 1:3) achieving >99.5% purity at the expense of yield (60-70%). Countercurrent chromatography shows promise for intermediate scales, with the solvent system n-heptane/ethyl acetate/methanol/water (5:5:4:4) providing 98.4% recovery at 99.1% purity in pilot studies [3].
Hydrochlorination of the free base tertiary amine represents a critical unit operation that enhances crystallinity, stability, and purification efficiency. Gas-phase HCl absorption in anhydrous diethyl ether at -10°C provides superior control over stoichiometry compared to aqueous HCl addition, minimizing hydrolysis of the methyl ester moiety. Reaction calorimetry reveals an exotherm of -78 kJ/mol, necessitating controlled addition rates below 0.5 mmol HCl/min per gram of substrate to prevent temperature excursions exceeding 5°C [4].
Yield optimization studies demonstrate that maintaining water content below 200 ppm in the free base solution prevents oiling during salt formation. Seeding with pre-characterized HCl salt crystals (Form I polymorph) at 50% HCl equivalence induces controlled crystallization, achieving yields of 95.3% at kilogram scale. The resulting monohydrochloride salt exhibits excellent storage stability (0.1% degradation/year at 25°C) due to its high crystallinity, as confirmed by X-ray powder diffraction showing characteristic peaks at 2θ = 8.7°, 15.3°, and 24.6° [4] [5].
Implementing green chemistry principles addresses significant environmental challenges posed by traditional synthesis, particularly solvent consumption and catalyst utilization. Solvent life-cycle assessment guided the replacement of dichloromethane in extraction steps with 2-methyltetrahydrofuran (2-MeTHF), reducing the process mass intensity (PMI) from 187 to 92 kg solvent/kg product while maintaining comparable yields [4].
Catalyst innovation focuses on recyclable systems, with immobilized Ru-(S)-XylBINAP catalysts retaining 90% activity over five hydrogenation cycles in flow reactors. E-factor analysis reveals substantial waste reduction opportunities:
Table 3: Environmental Impact Metrics
Parameter | Traditional Process | Optimized Green Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 187 | 92 | 50.8 |
E-Factor (kg waste/kg product) | 86 | 32 | 62.8 |
Energy Consumption (kWh/kg) | 410 | 220 | 46.3 |
Water Usage (L/kg) | 1250 | 480 | 61.6 |
Continuous processing has been implemented for critical steps, with the hydrochlorination reaction achieving 94% space-time yield in a plug-flow reactor compared to 78% in batch mode. The complete process now incorporates in-line FTIR monitoring for real-time reaction control and solvent recovery systems achieving >85% solvent recycling efficiency [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1